molecular formula C12H17NO B2746193 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol CAS No. 917828-25-2

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B2746193
CAS No.: 917828-25-2
M. Wt: 191.274
InChI Key: CCKMVVKXIWOUQD-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically significant alkylaminophenol compound. It contains both amine and phenol functional groups, making it a versatile molecule in various chemical and biological applications. This compound has garnered attention due to its potential use in medical applications, particularly in cancer treatment, owing to its high antioxidant properties .

Mechanism of Action

Target of Action

It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.

Mode of Action

Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Biochemical Pathways

Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.

Result of Action

Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is typically achieved through the Petasis reaction. This reaction involves the interaction of an aldehyde, an amine, and a boronic acid under mild conditions. The Petasis reaction is favored for its simplicity and efficiency in producing alkylaminophenol compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s scalability and mild reaction conditions make it a suitable candidate for industrial synthesis. The reaction’s adaptability to various substrates further enhances its industrial applicability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antioxidant properties and potential use in cancer treatment.

    Medicine: Explored as a pharmaceutical ingredient due to its antiproliferative action against cancer cells.

    Industry: Utilized in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

  • 2-Methyl-4-(hydroxymethyl)phenol
  • 2-Methyl-4-(aminomethyl)phenol
  • 2-Methyl-4-(piperidin-1-ylmethyl)phenol

Comparison: 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and stability. Compared to similar compounds, it exhibits higher antioxidant properties and greater potential in medical applications .

Properties

IUPAC Name

2-methyl-4-(pyrrolidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKMVVKXIWOUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaB(OAc)3H (11.8 g, 0.056 mol) was added in portions for 15 min to a mixture of pyrrolidine (3.3 mL, 0.041 mol) and 2-methyl-4-hydroxybenzaldehyde (5 g, 0.037 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (10 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with K2CO3 to pH 9 (30 mL) and extracted with EtOAc (4×100 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compound (6.06 g, 86%) was obtained as white crystals. H-NMR (400 MHz)-data (DMSO-d6, J, Hz): 9.18 (br s, 1H, OH); 6.83 (s, 2H, ArH); 3.79 (s, 3H, CH3); 3.44 (s, 2H, CH2Ar); 2.36-2.44 (m, 4H, CH2CH2CH2CH2,); 1.65-1.72 (m, 4H, CH2CH2CH2CH2).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
86%

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